molecular formula C19H22N6O2 B2389325 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034544-06-2

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2389325
CAS No.: 2034544-06-2
M. Wt: 366.425
InChI Key: XBFPJKGCXOTIHO-UHFFFAOYSA-N
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Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Screening

A study by Landage, Thube, and Karale (2019) focused on the synthesis of novel compounds with thiazolyl pyrazole and benzoxazole structures, which were then screened for their antibacterial activities. Although the specific compound is not directly studied, the research on thiazolyl pyrazole compounds suggests potential applications in developing new antibacterial agents. The synthesis of such compounds involves characterizing them through spectral and analytical data, indicating a methodological approach that could be applicable to the compound (Landage, Thube, & Karale, 2019).

Diversity-Oriented Synthesis

Zaware et al. (2011) described the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This study's relevance lies in the use of click chemistry, which is a powerful tool for constructing diverse molecular architectures, potentially including complex structures like the one . The research demonstrates how structurally diverse non-natural compounds can be synthesized and screened against various biological targets, suggesting potential pharmaceutical and biochemical applications (Zaware et al., 2011).

Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities. This research highlights the therapeutic potential of pyrazole-based compounds, suggesting that similar structures might be explored for their biological activities. The study involves characterizing the synthesized compounds through various spectroanalytical techniques and assessing their bioactivity, providing a framework for evaluating the compound 's potential applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Molecular Docking Study of Pyrazole Derivatives

Katariya, Vennapu, and Shah (2021) conducted a synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. This study is pertinent due to its focus on synthesizing novel heterocyclic compounds with potential biological potency and conducting molecular docking studies to understand their interaction with biological targets. Such an approach could be applied to the compound to explore its potential biological applications and mechanism of action (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-18(14(2)23(3)21-13)19(26)24-10-16(11-24)25-9-15(20-22-25)12-27-17-7-5-4-6-8-17/h4-9,16H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFPJKGCXOTIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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